molecular formula C11H12N2OS B2613795 3-phenethyl-2-thioxoimidazolidin-4-one CAS No. 287918-12-1

3-phenethyl-2-thioxoimidazolidin-4-one

Cat. No.: B2613795
CAS No.: 287918-12-1
M. Wt: 220.29
InChI Key: CZWMOPMDVYDARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenethyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to bind to the estrogen receptor, modulating its activity and influencing the expression of target genes . This interaction can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenethyl-2-thioxoimidazolidin-4-one is unique due to its phenethyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct pharmacological properties compared to other thiohydantoins .

Properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-10-8-12-11(15)13(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWMOPMDVYDARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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